4-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-2-methylpyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpyrazol group, and a piperidinylmethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-2-methylpyridine typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the attachment of the piperidinylmethanone moiety. Common reagents used in these reactions include fluorobenzene, methylhydrazine, and piperidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
Chemistry
In chemistry, 4-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-2-methylpyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, this compound may have potential as a drug candidate. Its unique structure and reactivity could be harnessed to develop new treatments for various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. Its versatility makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 4-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Compared to these similar compounds, 4-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-2-methylpyridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-16-12-20(9-10-25-16)30-15-17-4-3-11-28(14-17)23(29)22-13-21(26-27(22)2)18-5-7-19(24)8-6-18/h5-10,12-13,17H,3-4,11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIVFJRXEVBYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.